molecular formula C15H16ClNO3 B3946310 4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B3946310
M. Wt: 293.74 g/mol
InChI Key: IZOVBLGXOXEQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Inhibition of the NLRP3 inflammasome has been shown to have therapeutic potential in a variety of inflammatory diseases.

Mechanism of Action

4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Inhibition of the NLRP3 inflammasome by this compound prevents the production of these cytokines and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects in a variety of animal models and human cells in vitro. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as gout and multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied for its therapeutic potential in a variety of inflammatory diseases. However, there are some limitations to its use in lab experiments. This compound is not selective for the NLRP3 inflammasome and can inhibit other inflammasomes as well. In addition, the effects of this compound on the immune system are not fully understood and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. One area of research is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the effects of this compound on other aspects of the immune system. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its therapeutic potential in a variety of inflammatory diseases. It has been shown to be effective in animal models of gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to be effective in human cells in vitro.

properties

IUPAC Name

4-chloro-6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-2-5-11(6-3-9)17-14(18)13-8-10(16)4-7-12(13)15(19)20/h2-6,12-13H,7-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVBLGXOXEQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
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4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

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